molecular formula C16H20N4O2 B5302032 [4-(3-METHOXYPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

[4-(3-METHOXYPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B5302032
M. Wt: 300.36 g/mol
InChI Key: SGAGTSVIRBNGHG-UHFFFAOYSA-N
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Description

4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyphenylpiperazine with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems.

Industry: In the industrial sector, it is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Uniqueness: What sets 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE apart is its unique combination of a piperazine ring with a methoxyphenyl group and a pyrazole moiety. This structural arrangement provides distinct chemical properties and potential for diverse applications in various fields.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-18-15(6-7-17-18)16(21)20-10-8-19(9-11-20)13-4-3-5-14(12-13)22-2/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAGTSVIRBNGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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